![molecular formula C14H22N2O2 B4820153 N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea](/img/structure/B4820153.png)
N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea
Overview
Description
N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has gained attention in the scientific community due to its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
Mechanism of Action
A-769662 activates N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea by binding to the allosteric site on the γ-subunit of the enzyme. This binding induces a conformational change that allows N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea to be phosphorylated and activated by upstream kinases such as LKB1 and CaMKKβ. Once activated, N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea regulates various metabolic pathways by phosphorylating downstream targets such as ACC, HMG-CoA reductase, and mTOR.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects in various tissues. In skeletal muscle, A-769662 increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In the liver, A-769662 reduces gluconeogenesis and lipid synthesis, leading to improved glucose and lipid homeostasis. In adipose tissue, A-769662 increases fatty acid oxidation and reduces lipogenesis, leading to improved lipid metabolism and reduced adiposity. A-769662 has also been shown to induce autophagy in various tissues, leading to improved cellular homeostasis.
Advantages and Limitations for Lab Experiments
A-769662 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has high potency and selectivity for N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea, making it a useful tool for studying the role of N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea in various physiological processes. However, A-769662 has several limitations as well. It has poor aqueous solubility, which can limit its bioavailability and efficacy in vivo. It also has potential off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on A-769662. One area of interest is the development of more potent and selective N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea activators that have improved pharmacokinetic properties. Another area of interest is the investigation of the therapeutic potential of A-769662 in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the role of A-769662 in regulating autophagy and other cellular processes warrants further investigation. Overall, A-769662 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of metabolic disorders and other diseases.
Scientific Research Applications
A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. Studies have shown that A-769662 activates N-(3-isopropoxypropyl)-N'-(4-methylphenyl)urea in various tissues, leading to improved glucose uptake, lipid metabolism, and mitochondrial function. A-769662 has also been shown to induce autophagy, a process that plays a critical role in maintaining cellular homeostasis. Additionally, A-769662 has shown promising results in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(3-propan-2-yloxypropyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(2)18-10-4-9-15-14(17)16-13-7-5-12(3)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEGDKWNYNZKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCOC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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